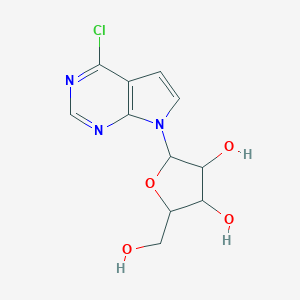

6-Chloro-7-deazapurine-beta-D-riboside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

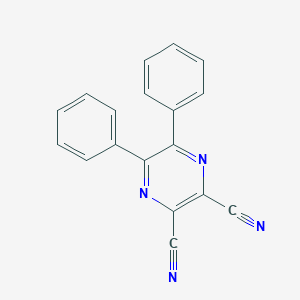

The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside involves complex organic reactions, highlighting the Silyl-Hilbert-Johnson reaction and nucleobase-anion glycosylation. Seela and Peng (2006) detailed the glycosylation of 7-halogenated 6-chloro-2-pivaloylamino-7-deazapurines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, yielding beta-D-nucleosides with significant yields. This synthesis pathway is crucial for producing 7-functionalized 7-deazapurine ribonucleosides related to key biological molecules like guanosine and xanthosine (Seela, F., & Peng, X., 2006).

Molecular Structure Analysis

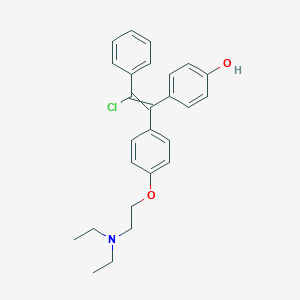

The unique molecular structure of 6-Chloro-7-deazapurine-beta-D-riboside, characterized by the presence of a 7-deazapurine ring, plays a pivotal role in its chemical behavior and interaction with biological systems. The conformational analysis of selected nucleosides, based on proton coupling constants and computational methods, revealed a preferred S conformation in solution, which is significant for understanding its biological interactions and stability (Seela, F., & Peng, X., 2006).

Chemical Reactions and Properties

The chemical reactivity of 6-Chloro-7-deazapurine-beta-D-riboside involves its participation in various organic reactions, including palladium-catalyzed cross-coupling reactions. The compound’s halogenated functional group (chloro) at position 6 on the 7-deazapurine ring makes it a versatile intermediate for further chemical modifications, leading to the synthesis of nucleosides with reactive substituents in the pyrimidine moiety. These modifications significantly affect its chemical properties and potential biological activity (Seela, F., & Peng, X., 2006).

Physical Properties Analysis

The physical properties of 6-Chloro-7-deazapurine-beta-D-riboside, such as solubility, melting point, and stability, are crucial for its application in research and potential therapeutic use. Although specific details on these physical properties are not extensively discussed in the literature, they can be inferred from the compound’s molecular structure and functional groups, which suggest moderate solubility in polar solvents and stability under standard conditions.

Chemical Properties Analysis

The chemical properties of 6-Chloro-7-deazapurine-beta-D-riboside are defined by its reactivity towards nucleophilic substitution and potential for further functionalization. This reactivity is essential for the synthesis of derivatives with varied biological activities. The presence of a chloro group at the 6 position on the 7-deazapurine ring is particularly noteworthy, as it allows for selective modifications that can tailor the molecule's interaction with biological targets, enhancing its utility in medicinal chemistry (Seela, F., & Peng, X., 2006).

科学的研究の応用

Synthesis and Derivatives

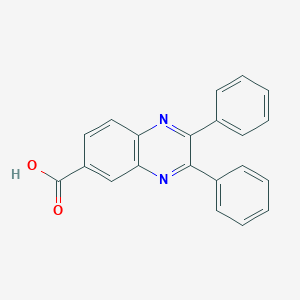

6-Chloro-7-deazapurine-beta-D-riboside and its derivatives are extensively studied in the field of organic chemistry for the synthesis of novel compounds. Seela and Peng (2006) explored the glycosylation of 7-deazapurines, leading to the creation of various 7-functionalized 7-deazapurine ribonucleosides. These compounds, related to guanosine, 2-aminoadenosine, and xanthosine, have shown potential in nucleoside modification and drug design (Seela & Peng, 2006). Additionally, Nauš et al. (2010) synthesized a series of 6-(het)aryl-7-deazapurine ribonucleosides, displaying significant cytostatic effects, indicating their potential as cytostatic agents (Nauš et al., 2010).

Cytostatic Activities

The cytostatic properties of these compounds are particularly noteworthy. Nauš et al. (2010) reported that certain 7-H or 7-F derivatives showed substantial cytostatic activity in various cancer cell lines, with effectiveness comparable to or even surpassing that of known nucleoside analogues (Nauš et al., 2010). This indicates a promising avenue for the use of 6-Chloro-7-deazapurine-beta-D-riboside derivatives in cancer treatment.

Chemical Properties and Fluorescence

In another study, Sabat et al. (2016) synthesized 4-(het)aryl-pyrrolo[2,3-d]pyrimidines (6-(het)aryl-7-deazapurine bases) and discovered that these compounds exhibit bright fluorescence, a property that could be potentially useful in biochemical imaging or molecular tracking (Sabat et al., 2016).

Safety And Hazards

特性

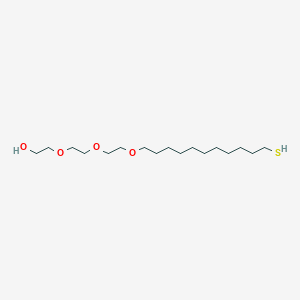

IUPAC Name |

(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDOTZWMOKUCD-KCGFPETGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-deazapurine-beta-D-riboside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)